

Pyriminobac-methyl: A Technical Guide to its Toxicological and Ecotoxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyriminobac-methyl**

Cat. No.: **B118731**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminobac-methyl is a systemic herbicide belonging to the pyrimidinyl benzoate chemical class. It is primarily used for post-emergence control of grass weeds in paddy rice cultivation. Its mode of action involves the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^{[1][2]} This inhibition leads to the cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds. This guide provides a comprehensive overview of the available toxicological and ecotoxicological data for **pyriminobac-methyl**, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicological Profile

The available data on the mammalian toxicity of **pyriminobac-methyl** is limited in the public domain. Regulatory summaries suggest a low acute toxicity profile.

Acute Toxicity

Detailed quantitative data for acute mammalian toxicity is not readily available in the reviewed literature. General hazard classifications indicate that **pyriminobac-methyl** may cause mild

skin and eye irritation.^[3] It is also classified as a skin sensitizer and may cause drowsiness or dizziness.^[3]

Sub-chronic and Chronic Toxicity

Specific No-Observed-Adverse-Effect Levels (NOAELs) from sub-chronic (90-day) and chronic toxicity/carcinogenicity studies in rodents (rats and mice) and non-rodents (dogs) are not detailed in the publicly available scientific literature. Such studies are typically conducted for regulatory purposes and the detailed results are often held within regulatory agency dossiers.

Genetic and Reproductive Toxicity

Information regarding the genotoxic, reproductive, and developmental toxicity of **pyriminobac-methyl** is not extensively covered in the available literature. Standard battery of genotoxicity tests would include an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay. Similarly, reproductive toxicity is typically assessed through a two-generation study in rats, and developmental toxicity is evaluated in rats and rabbits. Without access to regulatory submission documents, specific outcomes of these studies for **pyriminobac-methyl** remain largely unreported in public sources.

Ecotoxicological Profile

The ecotoxicological profile of **pyriminobac-methyl** indicates moderate toxicity to some aquatic organisms. Its environmental fate is influenced by factors such as soil type and environmental conditions.

Terrestrial Ecotoxicology

Avian Toxicity: Specific acute oral LD50 values for avian species such as the Bobwhite quail were not found in the reviewed literature.

Honeybee Toxicity: **Pyriminobac-methyl** exhibits low toxicity to honeybees.

- Acute Contact Toxicity (48h LD50): > 200 μ g/bee ^[4]
- Acute Oral Toxicity: No definitive value was found in the reviewed literature.

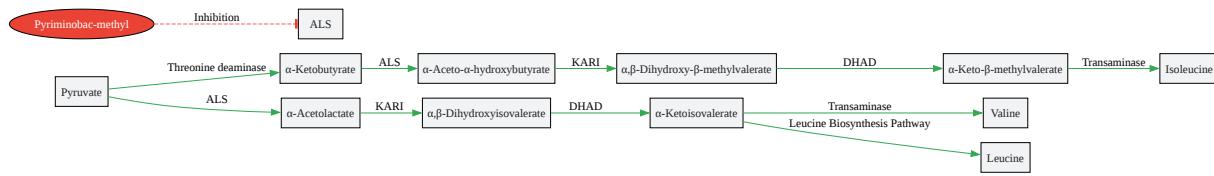
Aquatic Ecotoxicology

Pyriminobac-methyl is classified as moderately toxic to fish and aquatic invertebrates.[\[1\]](#)

Fish Toxicity:

- Rainbow Trout (*Oncorhynchus mykiss*): Specific 96-hour LC50 values were not consistently reported across various sources.
- Bluegill Sunfish (*Lepomis macrochirus*): Specific 96-hour LC50 values were not found in the reviewed literature.

Aquatic Invertebrate Toxicity:


- Daphnia carinata (48h EC50): > 63.8 mg/L[\[1\]](#)
- Daphnia magna: Specific 48-hour EC50 values were not found in the reviewed literature.

Environmental Fate

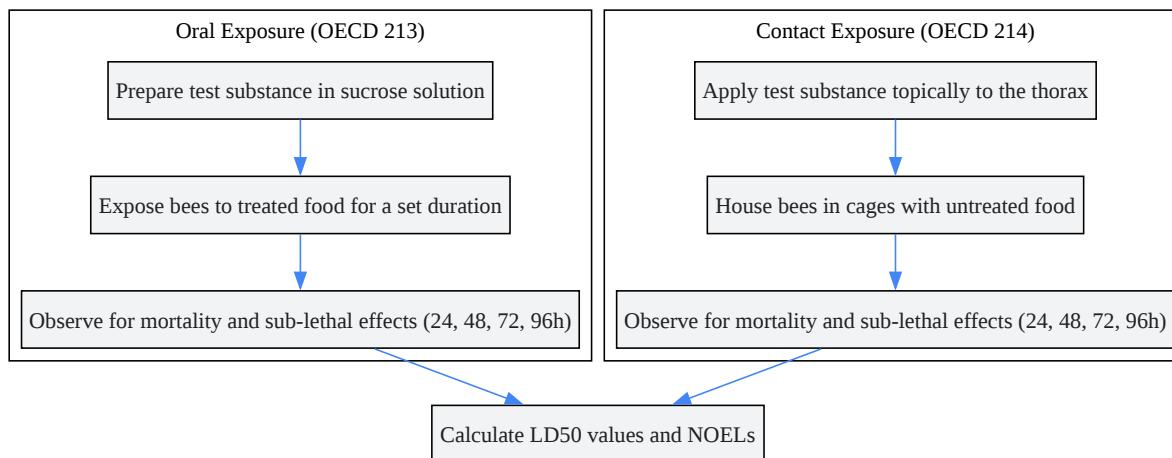
Soil: The environmental behavior of **pyriminobac-methyl** in soil is influenced by soil properties. It is considered to be slightly mobile in most soil types. The degradation of **pyriminobac-methyl** in soil follows first-order kinetics, with a half-life ranging from approximately 37 to 66 days, with abiotic degradation being the predominant process.[\[5\]](#)

Mechanism of Action: Inhibition of Acetolactate Synthase

Pyriminobac-methyl's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell growth and division in plants.

[Click to download full resolution via product page](#)

Figure 1: **Pyriminobac-methyl** inhibits Acetolactate Synthase (ALS).


As depicted in the signaling pathway diagram, **pyriminobac-methyl** directly inhibits the function of ALS, thereby blocking the production of essential branched-chain amino acids. This disruption of amino acid synthesis leads to a cessation of growth and eventual death of the target weed species.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies of **pyriminobac-methyl** are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for regulatory submissions. The following provides a general overview of the methodologies that would be employed in such studies.

Honeybee Acute Toxicity Testing Workflow

Acute toxicity testing in honeybees is conducted via two primary routes of exposure: oral and contact, following OECD Guidelines 213 and 214, respectively.

[Click to download full resolution via product page](#)

Figure 2: Workflow for honeybee acute toxicity testing.

Summary of Quantitative Data

Table 1: Ecotoxicology Data for Pyriminobac-methyl

Test Organism	Endpoint	Value	Reference
Honeybee (<i>Apis mellifera</i>)	48-hour Acute Contact LD50	> 200 μ g/bee	[4]
Daphnia carinata	48-hour Acute EC50	> 63.8 mg/L	[1]

Note: Data for mammalian toxicity and other ecotoxicological endpoints are not sufficiently available in the public domain to be presented in a tabular format.

Conclusion

Pyriminobac-methyl is a herbicide that functions by inhibiting the ALS enzyme in plants.

Based on available data, it exhibits low acute toxicity to honeybees and moderate toxicity to some aquatic invertebrates. However, a comprehensive toxicological and ecotoxicological assessment is hampered by the limited availability of detailed, quantitative data in the public domain, particularly for mammalian endpoints. The information provided in this guide is based on the currently accessible literature and should be considered in conjunction with data from regulatory agencies for a complete risk assessment. Further research and disclosure of proprietary studies would be beneficial for a more thorough understanding of the toxicological profile of **pyriminobac-methyl**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. Pyriminobac-methylâ€¢ Kumiai Chemical Industry [kumiai-chem.co.jp]
- 3. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]
- 5. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Pyriminobac-methyl: A Technical Guide to its Toxicological and Ecotoxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118731#pyriminobac-methyl-toxicology-and-ecotoxicology-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com